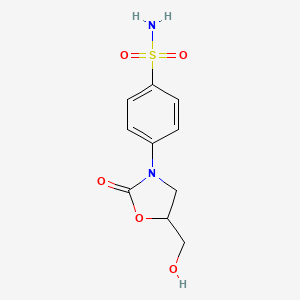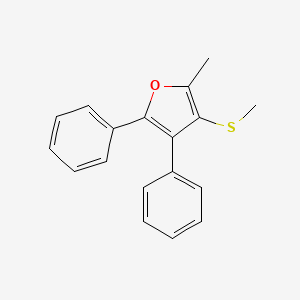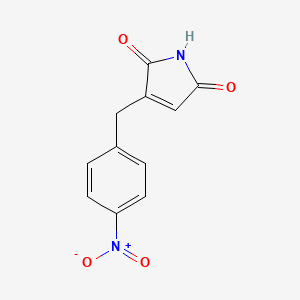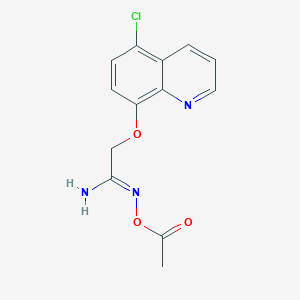
5,8-Dimethoxy-4-(p-(dimethylamino)styryl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-4-(p-(dimethylamino)styryl)quinoline is an organic compound that belongs to the quinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-4-(p-(dimethylamino)styryl)quinoline typically involves the condensation of 5,8-dimethoxyquinoline with p-(dimethylamino)benzaldehyde. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dimethoxy-4-(p-(dimethylamino)styryl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5,8-Dimethoxy-4-(p-(dimethylamino)styryl)quinoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of organic semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 5,8-Dimethoxy-4-(p-(dimethylamino)styryl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and activity. This interaction can lead to changes in cellular processes, such as gene expression and signal transduction, ultimately influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxy-2,5-di[4′-dimethylamino-styryl]benzene (DASB): Similar in structure and used in organic semiconductor applications.
4-[p-(dimethylamino)styryl]-1-methylpyridinium (DMASM): Known for its large two-photon absorption cross-section and used in photonic materials.
Uniqueness
5,8-Dimethoxy-4-(p-(dimethylamino)styryl)quinoline stands out due to its unique quinoline core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and therapeutic agents.
Propiedades
| 801-98-9 | |
Fórmula molecular |
C21H22N2O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-[(E)-2-(5,8-dimethoxyquinolin-4-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H22N2O2/c1-23(2)17-9-6-15(7-10-17)5-8-16-13-14-22-21-19(25-4)12-11-18(24-3)20(16)21/h5-14H,1-4H3/b8-5+ |
Clave InChI |
BXTQTAIINSWRAT-VMPITWQZSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=NC3=C(C=CC(=C23)OC)OC |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=CC(=C23)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B12896478.png)

![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)



